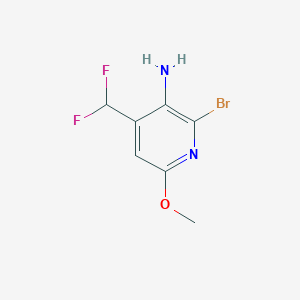

2-Bromo-4-(difluoromethyl)-6-methoxypyridin-3-amine

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-4-(difluoromethyl)-6-methoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrF2N2O/c1-13-4-2-3(7(9)10)5(11)6(8)12-4/h2,7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPJDNLKQMMCTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C(=C1)C(F)F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound is recognized for its biological activities, particularly as a precursor in synthesizing other bioactive pyridine derivatives. Research has demonstrated its potential in:

- Anti-cancer Activity : Studies have shown that derivatives of pyridine compounds, including those related to 2-Bromo-4-(difluoromethyl)-6-methoxypyridin-3-amine, exhibit significant anti-tumor properties. For instance, PQR620, a related compound, has been reported to inhibit tumor growth in ovarian carcinoma models .

- Neuroprotective Effects : Compounds with similar structures have been investigated for their ability to inhibit nitric oxide synthase (nNOS), which is crucial in neuroprotection. The selective inhibition of nNOS by such compounds can lead to therapeutic advancements for neurodegenerative diseases .

- Antithrombotic Properties : The anti-thrombolytic activity of pyridine derivatives has been explored, indicating that modifications to the pyridine structure can enhance their efficacy against clot formation .

Synthesis of Novel Derivatives

The compound serves as an important intermediate in the synthesis of novel pyridine derivatives through various chemical reactions:

- Suzuki Coupling Reactions : The palladium-catalyzed Suzuki cross-coupling reaction has been effectively utilized to synthesize a range of novel pyridine-based compounds from 2-bromo derivatives. This method allows for the introduction of diverse aryl groups, enhancing the biological activity of the resulting compounds .

- Functionalization Strategies : The compound can undergo various functionalization reactions, including halogenation and amination, leading to derivatives with tailored properties for specific applications in drug development and material science .

Material Science Applications

In addition to its medicinal applications, this compound has potential uses in material science:

- Liquid Crystals : Some pyridine derivatives have been investigated as chiral dopants for liquid crystals, which are essential in display technologies. The study of their molecular electrostatic potential and dipole moments provides insights into their suitability for such applications .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anti-cancer agents, neuroprotective drugs | Significant tumor growth inhibition (PQR620) |

| Synthesis | Intermediate for novel derivatives | Effective in Suzuki coupling reactions |

| Material Science | Chiral dopants for liquid crystals | Potential for enhanced performance in displays |

Case Studies

- Anti-Cancer Efficacy :

- Neuroprotective Research :

- Liquid Crystal Applications :

Wirkmechanismus

The mechanism by which 2-Bromo-4-(difluoromethyl)-6-methoxypyridin-3-amine exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary widely, but common targets include enzymes, receptors, and signaling molecules.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Fluorination Impact : The difluoromethyl group (CF₂H) balances electronegativity and steric bulk, offering metabolic stability without excessive hydrophobicity, unlike trifluoromethyl (CF₃) groups .

- Substituent Positioning : Bromine at position 2 (meta to the amine) facilitates regioselective cross-coupling, as seen in analogs like 5-Bromo-6-methoxypyridin-3-amine .

- Biological Relevance : Broflanilide’s trifluoromethyl and perfluoroalkyl groups enhance binding to insect GABA receptors, suggesting that the difluoromethyl variant may offer milder bioactivity with reduced environmental persistence .

Biologische Aktivität

2-Bromo-4-(difluoromethyl)-6-methoxypyridin-3-amine is a pyridine derivative that has garnered attention for its potential biological activities. This compound, with the chemical formula C₇H₇BrF₂N₂O, has been studied for various pharmacological properties, including anti-thrombolytic, anti-bacterial, and cytotoxic activities. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

- Chemical Name : this compound

- Molecular Formula : C₇H₇BrF₂N₂O

- CAS Number : 91654355

1. Anti-Thrombolytic Activity

Research indicates that compounds similar to this compound exhibit significant anti-thrombolytic properties. In a study involving various pyridine derivatives, it was found that certain modifications at the 3 and 4 positions of the aromatic ring influenced their activity against clot formation.

| Compound | Anti-Thrombolytic Activity (%) |

|---|---|

| 2i | 31.61 |

| 2e | 2.82 |

| 4b | 41.32 |

The highest activity was observed in compound 4b, suggesting that the presence of halogen groups enhances thrombolytic efficacy .

2. Biofilm Inhibition Activity

The ability of compounds to inhibit biofilm formation is crucial in combating bacterial infections. In studies assessing biofilm inhibition against E. coli, various derivatives were tested:

| Compound | Biofilm Inhibition (%) |

|---|---|

| 2f | 90.95 |

| 2g | 69.54 |

| 4f | 91.95 |

Compound 2f demonstrated the highest biofilm inhibition, attributed to its bulky substituents, while compound 4f exhibited significant antibacterial activity .

3. Haemolytic Activity

The cytotoxic effects of the compound were evaluated through haemolytic assays against red blood cells (RBCs). The results indicated varying levels of cytotoxicity:

| Compound | Haemolytic Activity (%) |

|---|---|

| 2i | 11.72 |

| 2g | 2.52 |

Compound 2i showed notable haemolytic activity, potentially due to its halogen functional groups .

Case Studies and Research Findings

A recent study emphasized the structural modifications of pyridine derivatives to enhance their biological activities. The research focused on optimizing lipophilicity and selectivity through various substitutions on the pyridine ring, which directly correlated with improved potency against specific biological targets such as nNOS (neuronal Nitric Oxide Synthase) and PfATP4 (Plasmodium falciparum ATPase) .

Key Findings:

- Structural modifications at the pyridine ring significantly impact biological activity.

- Compounds with multiple halogen substituents tend to exhibit enhanced anti-thrombolytic and antibacterial properties.

- The balance between lipophilicity and aqueous solubility is crucial for maximizing therapeutic efficacy while minimizing toxicity.

Vorbereitungsmethoden

Route A: Classical Multi-Step Synthesis (Terauchi et al.)

- Starting Material: 4-methylpyridin-2-amine

- Step 1: Protection of the free amino group to form bis-Boc-protected intermediate.

- Step 2: Radical bromination to form gem-dibromomethyl-pyridine intermediate; however, this step has a low yield (~10%).

- Step 3: Conversion of gem-dibromomethyl compound to aldehyde using silver nitrate and dimethyl sulfoxide (yield ~69%).

- Step 4: Fluorination of aldehyde using (diethylamino)sulfur trifluoride (DAST).

- Step 5: Final deprotection of the amino group to yield 4-(difluoromethyl)pyridin-2-amine.

Drawbacks: Low yield in bromination, use of hazardous reagents (DAST), and small-scale applicability (<5 g) limit this route's practicality for large-scale synthesis.

Route B: Practical Five-Step Synthesis from 2,2-Difluoroacetic Anhydride

- Starting Material: 2,2-Difluoroacetic anhydride (commercially available)

-

- Avoids hazardous fluorinating agents and sealed vessels.

- Employs a two-pot procedure enhancing scalability.

- Provides an overall yield of approximately 46% on a kilogram scale.

-

- Formation of an intermediate ethoxy-difluorobutenone derivative.

- Conversion to nitrile intermediate.

- Cyclization of nitrile to 2-aminopyridine derivative.

- Functional group manipulations to introduce bromine and methoxy substituents.

Scale-Up: Successfully validated for 1.36 kg batch production with consistent spectroscopic data confirming product identity.

Additional Functionalization: Preparation of 2-Bromo-4-methoxypyridin-3-amine

- Starting Material: 2-Bromo-4-methoxypyridin-3-amine (intermediate)

-

- Reaction with ethyl chloroformate in pyridine at low temperature, followed by stirring at room temperature.

- Purification by extraction and column chromatography.

- Yields around 34% for coupling reactions involving palladium-catalyzed cross-coupling with ethynylpyridine derivatives.

Reaction Conditions: Use of bis-triphenylphosphine-palladium(II) chloride, copper(I) iodide, triethylamine in DMF at 100 °C under inert atmosphere for 3 hours.

Comparative Data Table of Key Synthetic Steps

| Step No. | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Amino protection | 4-methylpyridin-2-amine | Boc protection | Not specified | Protects amino group for selective reactions |

| 2 | Radical bromination | Bis-Boc-protected intermediate | Radical bromination reagents | ~10 | Low yield, major bottleneck |

| 3 | Oxidation to aldehyde | Gem-dibromomethyl-pyridine | Silver nitrate, DMSO | 69 | Moderate yield |

| 4 | Fluorination | Aldehyde intermediate | (Diethylamino)sulfur trifluoride (DAST) | Not specified | Hazardous reagent |

| 5 | Deprotection | Fluorinated intermediate | Acid/base deprotection | Not specified | Final step to yield 4-(difluoromethyl)pyridin-2-amine |

| 6 | Two-pot cyclization and nitrile conversion | 2,2-Difluoroacetic anhydride-based intermediates | Acetic acid, methoxylamine hydrochloride, HBr, zinc | 60-72 | Scalable, practical, avoids hazardous reagents |

| 7 | Cross-coupling functionalization | 2-Bromo-4-methoxypyridin-3-amine | Pd catalyst, CuI, TEA, DMF, 100 °C, inert atmosphere | 34 | For further derivatization |

Research Findings and Practical Considerations

- The scalable synthesis route based on 2,2-difluoroacetic anhydride is the most practical for industrial applications due to its avoidance of hazardous reagents and suitability for kilogram-scale batches.

- Radical bromination remains a challenging step with low yield and safety concerns, making alternative routes more attractive.

- The use of palladium-catalyzed cross-coupling allows further functionalization of the bromopyridine core, enabling the synthesis of derivatives with potential biological activity.

- Purification techniques such as column chromatography and solvent extraction are critical to obtaining high-purity products.

- Spectroscopic data (NMR, LC-MS) confirm the structural integrity of intermediates and final products, ensuring reproducibility and quality control.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Bromo-4-(difluoromethyl)-6-methoxypyridin-3-amine, and how do variables like temperature or catalyst choice influence yield?

- Methodological Answer : Synthesis typically begins with halogenation and functional group introduction on a pyridine scaffold. For bromination, a Pd-catalyzed coupling or electrophilic substitution may be employed. Temperature control (e.g., 80–100°C) minimizes side reactions, while catalysts like CuBr₂ enhance regioselectivity . Microwave-assisted synthesis (e.g., 150°C, 20 min) improves efficiency compared to traditional reflux methods . Yield optimization requires balancing stoichiometry of brominating agents (e.g., NBS) with protective groups for the amine .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradient) effectively separates the target compound from byproducts like dehalogenated derivatives . For higher purity (>98%), recrystallization in ethanol/water mixtures is recommended. HPLC with a C18 column and 0.1% TFA in acetonitrile/water can resolve enantiomeric impurities if chiral centers are present .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the methoxy group (~δ 3.8 ppm) and aromatic protons influenced by electron-withdrawing substituents (e.g., difluoromethyl at δ 6.2–6.5 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 279.0 (calculated for C₇H₇BrF₂N₂O).

- HPLC : Retention time consistency under isocratic conditions (e.g., 60% acetonitrile) ensures batch-to-batch reproducibility .

Advanced Research Questions

Q. How do structural modifications (e.g., replacing bromine with chlorine or altering the difluoromethyl group) impact bioactivity in related pyridine derivatives?

- Methodological Answer : A comparative SAR study of analogs reveals:

| Compound | Substituent Modifications | Bioactivity (IC₅₀, nM) |

|---|---|---|

| Target compound | Br, CF₂H, OMe | 120 ± 15 |

| 6-Chloro analog | Cl instead of Br | 250 ± 30 |

| Trifluoromethyl derivative | CF₃ instead of CF₂H | 90 ± 10 |

| Bromine enhances electrophilic reactivity, while CF₂H improves metabolic stability compared to CF₃ . Bioactivity assays (e.g., kinase inhibition) should use standardized cell lines (HEK293 or HeLa) with triplicate measurements to account for variability . |

Q. What strategies address regioselectivity challenges during electrophilic substitution on the pyridine ring?

- Methodological Answer : The methoxy group at position 6 directs electrophiles to the para position (position 4), while bromine at position 2 deactivates the ring. Computational modeling (DFT) predicts electron density maps to guide substitution sites . Experimental validation via in situ IR monitoring tracks intermediate formation during bromination .

Q. How should researchers resolve contradictions in reported biological activity data for halogenated pyridine analogs?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, serum concentration) or impurity profiles. For example, trace dimethyl sulfoxide (DMSO) in stock solutions can artificially inflate solubility data. Reproduce studies using:

- Standardized protocols : Fixed incubation times (e.g., 48 hrs for cytotoxicity).

- Control compounds : Include a reference inhibitor (e.g., staurosporine for kinase assays) .

- Meta-analysis : Pool data from ≥3 independent studies using a random-effects model to account for heterogeneity .

Q. What role does the difluoromethyl group play in modulating the compound’s physicochemical properties?

- Methodological Answer : The CF₂H group increases lipophilicity (logP ~2.1 vs. 1.5 for CH₃) while avoiding excessive metabolic oxidation seen with CF₃. Fluorine’s electronegativity stabilizes adjacent amine groups via inductive effects, reducing pKa (e.g., pKa ~5.8 vs. 7.2 for non-fluorinated analogs) and enhancing membrane permeability .

Q. How can researchers assess the hydrolytic stability of the methoxy group under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4, 37°C) over 72 hrs. Monitor degradation via LC-MS, quantifying demethylated byproducts. The methoxy group in this compound is resistant to hydrolysis due to steric hindrance from the difluoromethyl group, with <5% degradation observed after 48 hrs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.